Cas no 387358-50-1 (Benzoic acid,2-amino-6-(trifluoromethyl)-, hydrate (1:3))

Benzoic acid,2-amino-6-(trifluoromethyl)-, hydrate (1:3) structure
387358-50-1 structure
Product Name:Benzoic acid,2-amino-6-(trifluoromethyl)-, hydrate (1:3)
CAS No:387358-50-1
MF:C8H12F3NO5
MW:259.179793357849
CID:298743
Update Time:2024-01-27

Benzoic acid,2-amino-6-(trifluoromethyl)-, hydrate (1:3) Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-amino-6-(trifluoromethyl)-, hydrate (1:3)
    • 2-AMINO-6-(TRIFLUOROMETHYL)BENZOIC ACID, TRIHYDRATE
    • 2-AMINO-6-(TRIFLUOROMETHYL)BENZOIC ACID, TRIHYDRATE MIN.
    • 6-(TRIFLUOROMETHYL)ANTHRANILIC ACID, TRIHYDRATE
    • 2-AMINO-6-(TRIFLUOROMETHYL)BENZOIC ACID, TRIHYDRATE, 98% MIN.
    • Inchi: 1S/C8H6F3NO2.3H2O/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14;;;/h1-3H,12H2,(H,13,14);3*1H2
    • InChI Key: QAVGYOHTBFZWFP-UHFFFAOYSA-N
    • SMILES: C1(C(=O)O)C(N)=CC=CC=1C(F)(F)F.O.O.O

Computed Properties

  • Exact Mass: 259.06700
  • Monoisotopic Mass: 259.067
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.3A^2

Experimental Properties

  • PSA: 91.01000
  • LogP: 2.37410

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